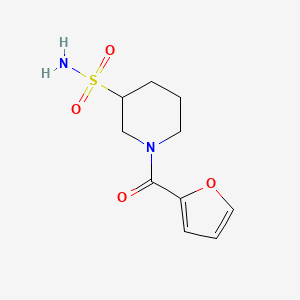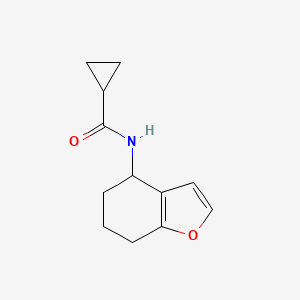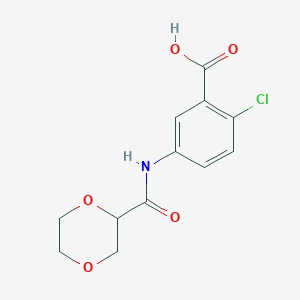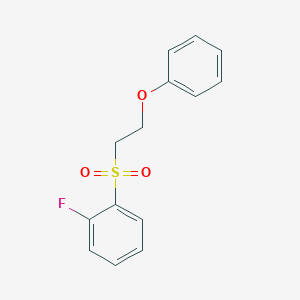![molecular formula C12H22N2O2 B7574662 2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HYPE, and it is a derivative of the piperidine and pyrrolidine classes of compounds. HYPE has been shown to have unique properties that make it useful in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of HYPE involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels in the nervous system. This increase in acetylcholine levels has been shown to improve cognitive function and memory in animal models.
Biochemical and Physiological Effects:
HYPE has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models, as well as to have anti-inflammatory and antioxidant properties. HYPE has also been shown to have analgesic properties, making it useful in the development of pain medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using HYPE in lab experiments is its potency as an acetylcholinesterase inhibitor. This property makes it useful in the development of drugs for the treatment of neurological disorders. However, the limitations of using HYPE in lab experiments include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for the use of HYPE in scientific research. One potential application is the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another potential application is the development of pain medications. Additionally, HYPE could be used as a tool in the study of acetylcholine signaling in the nervous system. Further research is needed to fully explore the potential applications of HYPE in scientific research.
Métodos De Síntesis
The synthesis of HYPE can be achieved through several methods, including the reaction of piperidine and pyrrolidine with ethyl chloroacetate, followed by hydrolysis and reduction. Another method involves the reaction of piperidine and pyrrolidine with ethyl chloroformate, followed by reduction and acylation. These methods have been extensively studied and optimized to produce high yields of HYPE with high purity.
Aplicaciones Científicas De Investigación
HYPE has been used in various scientific research applications due to its unique properties. It has been shown to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the nervous system. This property has made HYPE useful in the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
Propiedades
IUPAC Name |
2-[4-(hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-10-11-3-7-13(8-4-11)9-12(16)14-5-1-2-6-14/h11,15H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTKVIUNBGGLNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(CC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


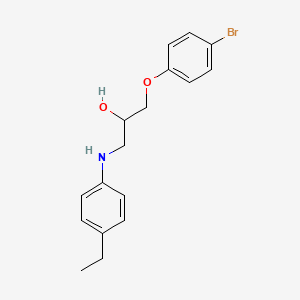
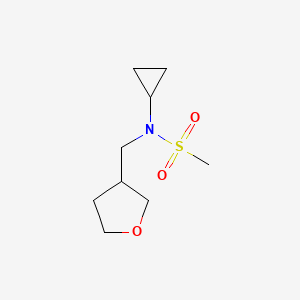
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)
![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
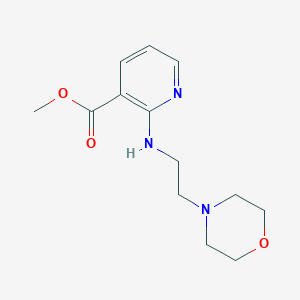
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
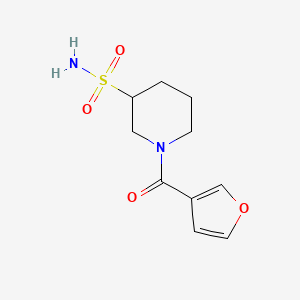
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
